

Introduction: The Versatile Role of 5-Methyl-1H-Pyrazole in Modern Catalysis

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Compound of Interest

Compound Name:	<i>5-methyl-1H-pyrazole hydrochloride</i>
CAS No.:	<i>119760-62-2</i>
Cat. No.:	<i>B3022687</i>

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In the landscape of coordination chemistry, the design of ligands is paramount to developing efficient and selective metal-based catalysts. Among the vast array of N-heterocyclic ligands, pyrazoles have emerged as exceptionally versatile building blocks.^[1] Their utility stems from tunable steric and electronic properties, robust coordination to a wide range of metal centers, and their ability to stabilize various oxidation states.^[2] The 5-methyl-1H-pyrazole ligand, in particular, offers a unique balance of features. The methyl group at the 5-position provides a moderate steric footprint, influencing the coordination geometry and substrate accessibility at the metal center, while also subtly modulating the electronic properties of the pyrazole ring.

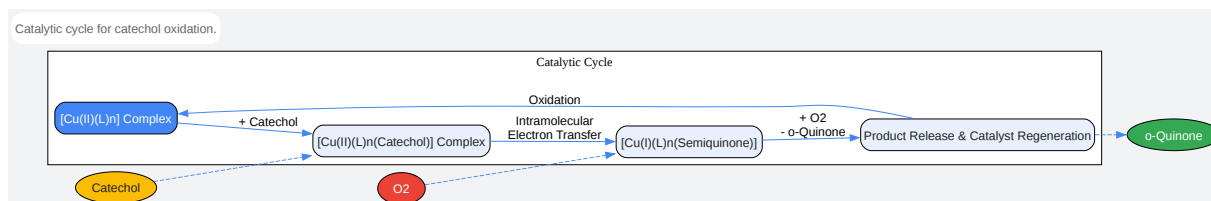
Metal complexes derived from 5-methyl-1H-pyrazole and its derivatives have demonstrated remarkable efficacy in a spectrum of catalytic transformations, including oxidation, polymerization, and hydrogenation reactions.^{[2][3]} The N-H proton on the pyrazole ring is weakly acidic, allowing for its deprotonation to form pyrazolate anions which can act as bridging ligands, facilitating the construction of di- or polynuclear metal complexes.^[4] This structural adaptability is crucial for creating catalysts with cooperative metal centers or for applications in materials science, such as metal-organic frameworks (MOFs).^[1]

This guide serves as a detailed resource for researchers and drug development professionals, offering in-depth application notes and validated protocols for the use of 5-methyl-1H-pyrazole metal complexes in key catalytic processes. We will explore the causality behind experimental choices, provide step-by-step methodologies, and present data in a clear, comparative format, grounded in authoritative scientific literature.

Application Note 1: Aerobic Oxidation of Catechol with In Situ Copper(II)-Pyrazole Catalysts

Scientific Context: The oxidation of catechols to their corresponding o-quinones is a fundamentally important transformation in both biological systems (e.g., enzymatic browning) and industrial synthesis. Copper complexes have shown significant promise in mimicking the function of catechol oxidase enzymes. The use of in situ prepared catalysts, formed by simply mixing a copper(II) salt and a pyrazole-based ligand, offers a practical and efficient approach for this reaction, using atmospheric oxygen as a green oxidant.[5]

Mechanism & Rationale: The catalytic cycle is believed to involve the coordination of the catechol substrate to the Cu(II) center of the pyrazole complex. This coordination activates the catechol for oxidation. The copper center facilitates the transfer of electrons from the catechol to molecular oxygen, leading to the formation of the o-quinone product and the reduction of oxygen. The catalyst is then regenerated, completing the cycle. The nature of the pyrazole ligand and the counter-ion of the copper salt can significantly influence the reaction rate and catalytic efficiency.[5] For instance, ligands with electron-donating groups can enhance the catalytic activity.



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Caption: Proposed catalytic cycle for the oxidation of catechol by a Cu(II)-pyrazole complex.

Experimental Protocol: In Situ Catalytic Oxidation of 3,5-di-tert-butylcatechol

This protocol is adapted from methodologies described for copper(II) complexes with pyrazole-based ligands.[5]

1. Materials & Reagents:

- Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (Ligand L3 from[5])
- Copper(II) acetate monohydrate ($\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$)
- 3,5-di-tert-butylcatechol (DTBC)
- Methanol (Spectroscopic Grade)
- Standard laboratory glassware
- UV-Vis Spectrophotometer

2. Preparation of Stock Solutions:

- Ligand Stock Solution (1×10^{-2} M): Dissolve the appropriate mass of the pyrazole ligand in methanol in a volumetric flask.
- Copper(II) Stock Solution (1×10^{-2} M): Dissolve the appropriate mass of $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$ in methanol in a separate volumetric flask.
- Substrate Stock Solution (1×10^{-2} M): Dissolve the appropriate mass of 3,5-di-tert-butylcatechol (DTBC) in methanol in a volumetric flask.

3. Catalytic Reaction & Monitoring:

- To a quartz cuvette, add 2 mL of the DTBC substrate stock solution.
- Add the required volume of the pyrazole ligand stock solution (e.g., to achieve a 2:1 ligand-to-metal ratio).
- Add the required volume of the Cu(II) acetate stock solution to initiate the reaction. The final concentrations might be, for example, $[\text{Substrate}] = 1 \times 10^{-4}$ M, $[\text{Catalyst}] = 1 \times 10^{-5}$ M.
- Immediately place the cuvette in the UV-Vis spectrophotometer and begin recording the absorbance spectrum over time.
- The progress of the reaction is monitored by the increase in the absorbance of the characteristic peak for the corresponding o-quinone product (around 400 nm for 3,5-di-tert-butyl-o-benzoquinone).
- The initial reaction rate can be calculated from the slope of the absorbance vs. time plot.

4. Data Analysis:

- The catalytic activity is expressed as the initial rate of quinone formation.
- Investigate the effect of different copper salts (e.g., CuSO_4 , CuCl_2 , $\text{Cu}(\text{NO}_3)_2$) by repeating the experiment with the respective stock solutions.[5]
- Vary the ligand-to-metal ratio to determine the optimal conditions.

Catalyst System (Ligand:Metal Salt)	Counter-ion	Ligand:Metal Ratio	Relative Initial Rate (%)
Pyrazole-L3 : Cu(OAc) ₂	Acetate	2:1	100
Pyrazole-L3 : CuSO ₄	Sulfate	2:1	78
Pyrazole-L3 : CuCl ₂	Chloride	2:1	65
Pyrazole-L3 : Cu(NO ₃) ₂	Nitrate	2:1	85
Pyrazole-L3 : Cu(OAc) ₂	Acetate	1:1	55

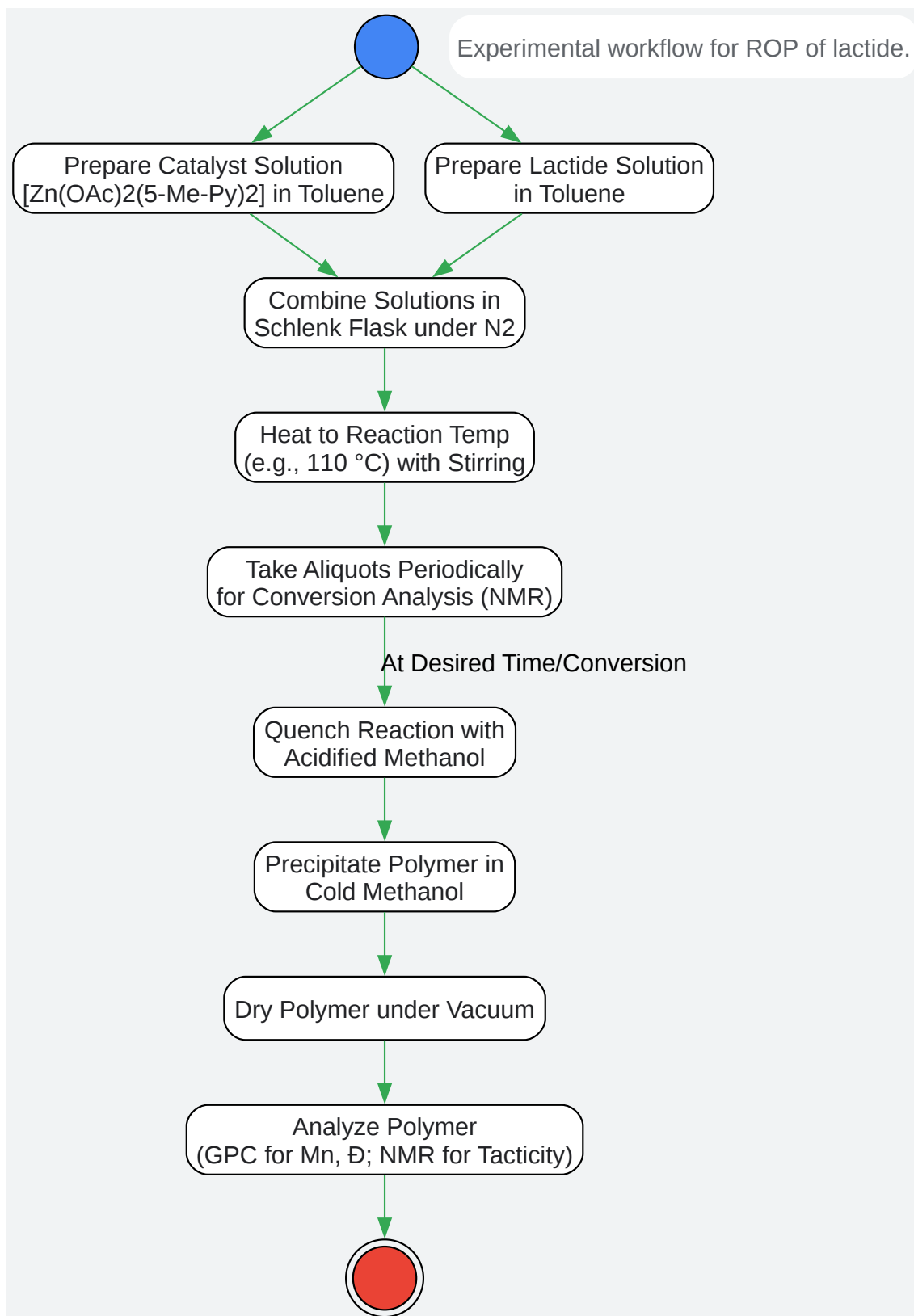
Table 1.

Representative data showing the influence of copper(II) salt counter-ion and ligand-to-metal ratio on the catalytic oxidation rate of catechol. Data is illustrative based on trends reported in the literature.[5]

Application Note 2: Ring-Opening Polymerization (ROP) of Lactides

Scientific Context: Polylactide (PLA) is a biodegradable and biocompatible polyester derived from renewable resources, making it a sustainable alternative to petroleum-based plastics. Ring-opening polymerization (ROP) of lactide monomers is the most common method for producing high molecular weight PLA. Metal complexes, particularly those of zinc, are effective initiators for this process. Pyrazole-based ligands allow for fine-tuning of the catalyst's activity and control over the polymer's properties.[3]

Mechanism & Rationale: The ROP of lactides initiated by zinc-acetate complexes bearing pyrazole ligands generally proceeds via a coordination-insertion mechanism. The lactide monomer first coordinates to the zinc center through its carbonyl oxygen. This is followed by a nucleophilic attack from an initiating group (e.g., an acetate ligand) onto the carbonyl carbon of the coordinated lactide. This step opens the lactide ring and covalently links it to the metal center, elongating the polymer chain. The process repeats with subsequent monomer additions. The steric and electronic properties of the 5-methyl-pyrazole ligand influence the rate of polymerization and the stereoselectivity of the process.[3]



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Caption: A typical experimental workflow for the ring-opening polymerization of lactide.

Experimental Protocol: Polymerization of L-Lactide

This protocol is a general procedure based on methods for related zinc-pyrazole complexes.[3]

1. Materials & Reagents:

- $[\text{Zn}(\text{OAc})_2(5\text{-methyl-1H-pyrazole})_2]$ (Pre-synthesized and dried)
- L-Lactide (Recrystallized from dry toluene and dried under vacuum)
- Toluene (Anhydrous, distilled over sodium/benzophenone)
- Methanol (Anhydrous and acidified with HCl)
- Schlenk flasks, syringes, and other glassware, all oven-dried before use.
- Inert atmosphere glovebox or Schlenk line.

2. Catalyst Synthesis (Illustrative):

- A solution of 5-methyl-1H-pyrazole (2.0 mmol) in ethanol (10 mL) is added dropwise to a stirred solution of zinc(II) acetate dihydrate (1.0 mmol) in ethanol (15 mL).
- The mixture is stirred at room temperature for 4 hours.
- The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

3. Polymerization Procedure:

- All manipulations should be performed under a dry, inert atmosphere (N_2 or Ar).
- In a glovebox, add the desired amount of the zinc catalyst (e.g., to achieve a 100:1 monomer-to-catalyst ratio) to an oven-dried Schlenk flask.
- Add the L-lactide monomer to the flask.
- Add anhydrous toluene via syringe to achieve the desired monomer concentration (e.g., 1.0 M).

- Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
- Stir the reaction mixture for the desired time (e.g., 1-24 hours).
- To determine monomer conversion, small aliquots can be withdrawn periodically and analyzed by ^1H NMR.
- After the reaction time, cool the flask to room temperature and quench the polymerization by adding a small amount of acidified methanol.
- Pour the viscous solution into a large volume of cold methanol to precipitate the polymer.
- Collect the white, fibrous polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.

4. Polymer Characterization:

- Molecular Weight (M_n) and Polydispersity (\mathcal{D}): Determined by Gel Permeation Chromatography (GPC) using THF as the eluent, calibrated with polystyrene standards.
- Tacticity: Determined from the methine region of the homonuclear decoupled ^1H NMR spectrum.

Catalyst	Monomer	[M]:[I] Ratio	Time (h)	Conversion (%)	M _n (g/mol)	Đ (M _w /M _n)
Zn(OAc) ₂ (L ¹) ₂	L-LA	100:1	4	95	9207	1.25
Cu(OAc) ₂ (L ¹) ₂	L-LA	100:1	12	88	7850	1.41
Zn(OAc) ₂ (L ¹) ₂	D,L-LA	100:1	2	98	8990	1.33
Cu(OAc) ₂ (L ¹) ₂	D,L-LA	100:1	8	91	8150	1.52

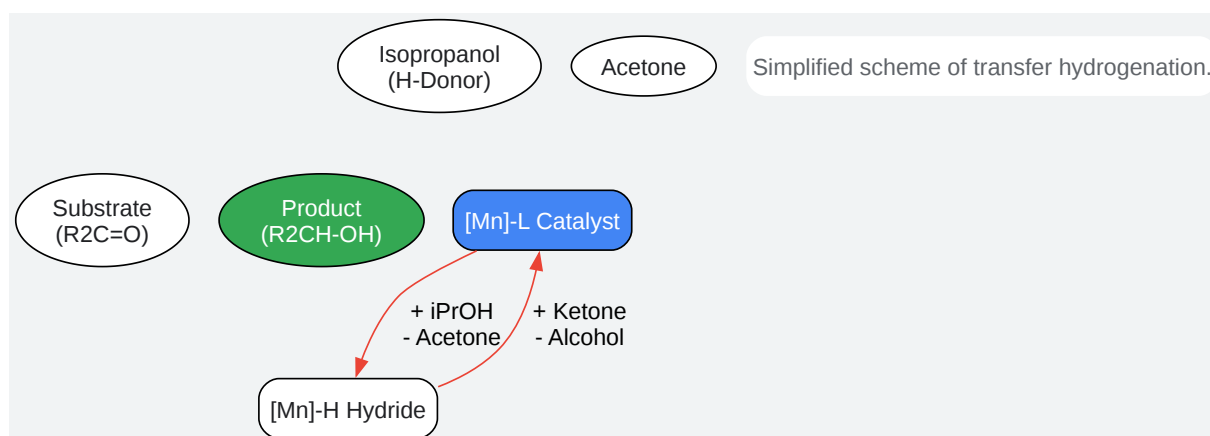
Table 2.
Representative ROP data for lactides using pyrazolyl(methyl)pyridine (L^1) metal complexes, demonstrating typical performance and trends.[3]
Generally, zinc complexes show higher activity than copper analogues.

Application Note 3: Transfer Hydrogenation using Manganese-Pyrazole Catalysts

Scientific Context: The reduction of carbonyl compounds to alcohols is a cornerstone of organic synthesis. While noble metal catalysts (e.g., Ru, Rh, Ir) are highly efficient, their cost and scarcity are significant drawbacks. This has driven research into catalysts based on earth-abundant 3D transition metals like manganese. Pyrazole ligands have been shown to improve the efficiency of Mn-based catalysts for transfer hydrogenation, a process where a safe, inexpensive molecule like isopropanol serves as the hydrogen source.

Mechanism & Rationale: The active catalyst is often generated in situ via a pre-activation step. For instance, a manganese(I) precursor can be treated with a base to induce dehydrohalogenation, creating a more reactive, coordinatively unsaturated species. The catalytic cycle for transfer hydrogenation typically involves:

- Oxidation of the hydrogen donor (isopropanol) by the Mn complex to generate a manganese-hydride species and acetone.
- Coordination of the carbonyl substrate (e.g., a ketone) to the manganese-hydride.
- Migratory insertion of the hydride to the carbonyl carbon, reducing the substrate to an alkoxide.
- Protonolysis releases the final alcohol product and regenerates the active manganese catalyst. The pyrazole ligand remains coordinated throughout, stabilizing the manganese center and modulating its reactivity.



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Caption: Generalized catalytic cycle for manganese-catalyzed transfer hydrogenation.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

This is a general protocol based on emerging methodologies for manganese-pyrazole systems.
[6]

1. Materials & Reagents:

- trans-Dibromidotetrakis(5-methyl-1H-pyrazole- κ N²)manganese(II) or a similar Mn-pyrazole precursor.[6]
- Potassium tert-butoxide (KOtBu)
- Acetophenone
- Isopropanol (Anhydrous)
- Toluene (Anhydrous)
- Standard Schlenk line or glovebox equipment.

2. Catalyst Pre-activation & Reaction:

- Perform all steps under an inert atmosphere.
- In a glovebox, add the Mn-pyrazole complex (e.g., 1 mol%) and KOtBu (e.g., 10 mol%) to a Schlenk tube.
- Add anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
- Add acetophenone (1.0 mmol) to the activated catalyst mixture.
- Add anhydrous isopropanol (which serves as both the solvent and the hydrogen donor).
- Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 80 °C).

- Monitor the reaction progress by taking samples and analyzing them by GC or TLC.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting 1-phenylethanol by column chromatography if necessary.

Substrate	Catalyst Loading (mol%)	Base	Time (h)	Yield (%)
Acetophenone	1.0	KOtBu	12	>95
4'-Chloroacetophenone	1.0	KOtBu	14	>95
Cyclohexanone	1.0	KOtBu	10	>98
Benzophenone	1.5	KOtBu	20	92

Table 3.
Illustrative results for the transfer hydrogenation of various ketones using a Mn-pyrazole catalytic system.

Conclusion and Future Outlook

Metal complexes of 5-methyl-1H-pyrazole are robust, versatile, and highly effective catalysts for a range of important organic transformations. The ligand's straightforward synthesis and the ease with which its steric and electronic properties can be tuned make it an attractive platform

for catalyst development. As demonstrated, these complexes show significant promise in oxidation, polymerization, and hydrogenation reactions, often enabling the use of earth-abundant metals and greener reaction conditions.

Future research will likely focus on expanding the substrate scope and applying these catalysts to more complex synthetic challenges, such as asymmetric catalysis and C-H functionalization. The development of heterogeneous catalysts by immobilizing these complexes on solid supports could further enhance their practical utility by simplifying catalyst separation and recycling. The continued exploration of the rich coordination chemistry of 5-methyl-1H-pyrazole will undoubtedly unlock new catalytic systems with improved performance and broader applications in both academic and industrial settings.

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